molecular formula C16H18N4O2 B2787174 3-methoxy-N-(2-pyrrolidin-1-ylpyrimidin-5-yl)benzamide CAS No. 1358021-78-9

3-methoxy-N-(2-pyrrolidin-1-ylpyrimidin-5-yl)benzamide

Cat. No. B2787174
CAS RN: 1358021-78-9
M. Wt: 298.346
InChI Key: ACFIPBSSAIATQK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds like “3-methoxy-N-(2-pyrrolidin-1-ylpyrimidin-5-yl)benzamide” often involves the use of a pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists . The synthetic strategies used can include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of “3-methoxy-N-(2-pyrrolidin-1-ylpyrimidin-5-yl)benzamide” likely includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “3-methoxy-N-(2-pyrrolidin-1-ylpyrimidin-5-yl)benzamide” likely depend on the specific synthetic strategy used. For example, if ring construction is used, different cyclic or acyclic precursors would be reacted under specific conditions .

Future Directions

The future directions for research on “3-methoxy-N-(2-pyrrolidin-1-ylpyrimidin-5-yl)benzamide” could include further exploration of its biological activities and potential applications in drug discovery, molecular biology, and medicinal chemistry. Additionally, further investigation into its synthesis, including the development of more efficient or environmentally friendly synthetic strategies, could also be a valuable area of future research .

properties

IUPAC Name

3-methoxy-N-(2-pyrrolidin-1-ylpyrimidin-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c1-22-14-6-4-5-12(9-14)15(21)19-13-10-17-16(18-11-13)20-7-2-3-8-20/h4-6,9-11H,2-3,7-8H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACFIPBSSAIATQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CN=C(N=C2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxy-N-[2-(pyrrolidin-1-YL)pyrimidin-5-YL]benzamide

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